3-(2-Methyl-thiazol-4-yl)-benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNOALKSFCDPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Methyl Thiazol 4 Yl Benzenesulfonamide and Its Structural Analogues
Direct Synthetic Routes to 3-(2-Methyl-thiazol-4-yl)-benzenesulfonamide
The direct synthesis of this compound is most effectively achieved through the Hantzsch thiazole (B1198619) synthesis, a classic and versatile method for constructing the thiazole ring. wikipedia.orgresearchgate.net This approach involves the cyclocondensation of an α-haloketone with a thioamide.
Reaction Pathways and Conditions
The primary pathway for synthesizing this compound involves a two-step process starting from 3-acetylbenzenesulfonamide (B1338634).
α-Bromination of the Ketone Precursor : The initial step is the bromination of 3-acetylbenzenesulfonamide at the α-carbon position to yield the key intermediate, 3-(2-bromoacetyl)benzenesulfonamide. This reaction is typically carried out using a brominating agent such as bromine in a suitable solvent like acetic acid or methanol.
Hantzsch Thiazole Synthesis : The resulting α-haloketone, 3-(2-bromoacetyl)benzenesulfonamide, is then reacted with thioacetamide (B46855) (CH₃CSNH₂) in a cyclocondensation reaction. researchgate.net This reaction is commonly performed in a solvent such as ethanol (B145695) or dioxane, often under reflux conditions, to facilitate the formation of the 2-methylthiazole (B1294427) ring. wikipedia.orgnih.gov The sulfur atom from the thioacetamide attacks the electrophilic carbonyl carbon, and the nitrogen atom attacks the carbon bearing the bromine, leading to cyclization and subsequent dehydration to form the aromatic thiazole ring.
A study focusing on the synthesis of related 4-(2-methyloxazol-4-yl)benzenesulfonamide utilized the reaction of 4-(2-bromoacetyl)benzenesulfonamide with acetamide, highlighting the viability of this α-haloketone intermediate in heterocycle formation. mdpi.com
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 3-Acetylbenzenesulfonamide | Bromine (Br₂), Acetic Acid | 3-(2-Bromoacetyl)benzenesulfonamide |
| 2 | 3-(2-Bromoacetyl)benzenesulfonamide, Thioacetamide | Ethanol, Reflux | This compound |
Optimization of Reaction Yields and Purity
Optimizing the synthesis of thiazolyl-benzenesulfonamides is crucial for efficient production. An improved high-yielding synthetic procedure has been developed for structurally similar compounds, which can be adapted for the target molecule. nih.gov Key parameters for optimization include the choice of solvent, reaction temperature, and the use of a base.
Solvent and Base : The reaction can be performed in various solvents like ethanol, dioxane, or dichloromethane. wikipedia.orgnih.govnih.gov The addition of a mild base, such as sodium carbonate or triethylamine, can facilitate the reaction by neutralizing the hydrogen bromide (HBr) formed during the cyclization, which can improve yields. nih.govnih.gov
Temperature : While refluxing is common, some syntheses of related sulfonamides are carried out at room temperature, which can be monitored by thin-layer chromatography (TLC) to determine completion. nih.govexcli.de
Purification : Purity is achieved through standard laboratory techniques. After the reaction, the mixture is typically extracted with an organic solvent. nih.govexcli.de The crude product can then be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica (B1680970) gel to isolate the pure compound. nih.govexcli.de
| Parameter | Condition A | Condition B | Condition C | Potential Outcome |
| Solvent | Ethanol | Dichloromethane | Dioxane | Affects solubility and reaction rate |
| Temperature | Room Temperature | 80-85 °C | Reflux | Higher temperature may increase rate but also side products |
| Base | None | Sodium Carbonate | Triethylamine | Neutralizes acid byproduct, potentially improving yield |
| Reaction Time | 4 hours | 8 hours | Monitored by TLC | Ensures reaction completion |
Precursor-Based Synthesis of Related Thiazole-Benzenesulfonamide Scaffolds
The synthesis of a diverse library of thiazole-benzenesulfonamide analogues relies on the modular construction from key precursors. This allows for systematic structural modifications to explore structure-activity relationships. nih.gov
Synthesis of Key Intermediates
The primary building blocks for this scaffold are substituted thioamides and functionalized benzenesulfonamides, which are typically converted into α-haloketones.
Benzenesulfonamide (B165840) Intermediates : Primary benzenesulfonamide fragments are versatile building blocks. preprints.org For instance, 4-acetylbenzenesulfonamide (B123734) serves as a common starting material, which can be prepared from aniline (B41778) via reactions like the Sandmeyer reaction followed by treatment with ammonia. mdpi.comnih.gov
α-Haloketones : These crucial intermediates are generally synthesized by the halogenation of the corresponding acetophenone (B1666503) derivative. For example, 4-(2-bromoacetyl)benzenesulfonamide is prepared from 4-acetylbenzenesulfonamide. mdpi.com
Thioamides and Thioureas : A variety of substituted thioamides and thioureas are used to introduce diversity at the 2-position of the thiazole ring. Thioacetamide is used for a 2-methyl substituent, while various N-substituted thioureas can yield 2-aminothiazole (B372263) derivatives. mdpi.comresearchgate.net
| Precursor Type | Example | Synthetic Utility |
| Acetophenone Precursor | 3-Acetylbenzenesulfonamide | Source of the benzenesulfonamide-phenyl ketone backbone |
| α-Haloketone | 3-(2-Bromoacetyl)benzenesulfonamide | Key electrophile for Hantzsch cyclization |
| Thioamide | Thioacetamide | Provides the N=C-S fragment for the 2-methylthiazole ring |
| Thiourea Derivative | (4-fluorophenyl)thiourea | Used to synthesize 2-(arylamino)thiazole analogues |
Cyclocondensation and Derivatization Reactions
Cyclocondensation is the core reaction for forming the thiazole ring, with the Hantzsch synthesis being the most prominent method. wikipedia.orgresearchgate.net This reaction involves the condensation of α-halocarbonyl compounds with thioamides or thioureas. researchgate.netresearchgate.net
Cyclocondensation : The reaction of an α-haloketone, such as 3-(2-bromoacetyl)benzenesulfonamide, with a thioamide like thioacetamide leads directly to the desired thiazole-benzenesulfonamide scaffold. acs.org Similarly, reacting the α-haloketone with substituted thioureas yields 2-amino-thiazole derivatives, which are themselves valuable intermediates. researchgate.net
Derivatization : Once the core scaffold is formed, further chemical modifications can be performed. For example, the amino group of 2-aminothiazole derivatives can be functionalized, such as through acetylation or alkylation, to produce a wide range of analogues. semanticscholar.org The sulfonamide moiety itself can also be derived from various substituted benzenesulfonyl chlorides reacting with 2-aminothiazole. nih.gov
Structural Elucidation Methodologies for Synthesized Analogues
The unambiguous confirmation of the structures of synthesized this compound and its analogues is accomplished using a combination of modern spectroscopic and analytical techniques. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural confirmation. researchgate.net ¹H NMR provides information on the number and environment of protons, showing characteristic signals for the thiazole ring protons (typically between 7.27 and 8.77 ppm) and the protons of the methyl and benzene (B151609) rings. wikipedia.orgmdpi.com ¹³C NMR confirms the carbon framework of the molecule. mdpi.com
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition of the synthesized compound. nih.govexcli.de
Infrared (IR) Spectroscopy : FTIR analysis helps identify key functional groups. Characteristic peaks would be observed for the N-H and S=O stretching of the sulfonamide group, C=N and C=C stretching of the aromatic rings, and C-H bonds. nih.govnih.gov
X-ray Crystallography : For crystalline solids, single-crystal X-ray analysis provides definitive proof of structure, including the precise spatial arrangement of atoms and bond angles, confirming the connectivity and stereochemistry. nih.gov
Elemental Analysis : This technique provides the percentage composition of elements (C, H, N, S) in the compound, which must match the calculated values for the proposed molecular formula. nih.gov
| Technique | Information Provided | Application Example |
| ¹H NMR | Proton environment, chemical shifts, coupling constants | Confirms the presence and position of methyl and aromatic protons. mdpi.com |
| ¹³C NMR | Carbon skeleton of the molecule | Verifies the carbon framework of the thiazole and benzene rings. nih.gov |
| Mass Spectrometry | Molecular weight and elemental formula | Determines if the product has the expected mass for C₁₀H₁₀N₂O₂S₂. excli.de |
| IR Spectroscopy | Presence of functional groups | Identifies sulfonamide (S=O, N-H) and aromatic ring (C=C, C=N) vibrations. nih.gov |
| X-ray Crystallography | 3D molecular structure and connectivity | Unambiguously confirms the final structure of crystalline analogues. nih.gov |
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
The definitive structural elucidation of "this compound" relies on a comprehensive analysis of its spectroscopic data. While specific experimental data for the title compound is not widely available in the cited literature, the expected spectroscopic characteristics can be inferred from the analysis of its structural analogues. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the benzenesulfonamide and methyl-thiazole moieties. The aromatic protons of the benzenesulfonamide ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing sulfonyl group. The substitution pattern on the benzene ring will dictate the multiplicity of these signals.
The protons of the 2-methyl-thiazole ring would also show characteristic chemical shifts. The methyl group protons are expected to appear as a singlet in the upfield region (δ 2.0-3.0 ppm). The single proton on the thiazole ring would likely resonate in the aromatic region, with its exact chemical shift influenced by the electronic environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzenesulfonamide Aromatic-H | 7.0 - 8.5 | Multiplet |
| Thiazole-H | 7.0 - 8.0 | Singlet |
| Methyl-H (on Thiazole) | 2.0 - 3.0 | Singlet |
| -SO₂NH₂ | 7.0 - 7.5 | Singlet (broad) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the aromatic rings are expected to resonate in the downfield region (δ 120-150 ppm). The carbon atom of the methyl group on the thiazole ring would appear in the upfield region (δ 15-25 ppm). The carbon atoms of the thiazole ring itself will have characteristic shifts, influenced by the nitrogen and sulfur heteroatoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Benzenesulfonamide Aromatic-C | 120 - 150 |
| Thiazole-C | 110 - 160 |
| Methyl-C (on Thiazole) | 15 - 25 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for sulfonamides may involve the cleavage of the C-S and S-N bonds.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ (Molecular Ion + H) | Calculated Molecular Weight + 1 |
| [M+Na]⁺ (Molecular Ion + Na) | Calculated Molecular Weight + 23 |
It is important to note that the exact chemical shifts and fragmentation patterns can be influenced by the solvent used for analysis, the concentration of the sample, and the specific instrumentation employed. Therefore, the predicted data in the tables above serve as a general guide for the spectroscopic characterization of "this compound."
In Vitro Cellular and Mechanistic Biological Investigations of 3 2 Methyl Thiazol 4 Yl Benzenesulfonamide and Analogues
Antimicrobial Activity
Analogues of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonamide, which incorporate the core thiazole (B1198619) and sulfonamide structures, have demonstrated notable antimicrobial capabilities. The mechanism of action for antibacterial sulfonamides is often attributed to their role as competitive inhibitors of the dihydropteroate synthetase (DHPS) enzyme, which is crucial for folate synthesis in bacteria nih.gov.
Derivatives of N-(thiazol-2-yl)benzenesulfonamide have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria nih.govnih.gov. Studies on a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives revealed that specific substitutions significantly influence their efficacy. For instance, compounds with 4-tert-butyl and 4-isopropyl substitutions displayed attractive antibacterial activity across multiple strains nih.govnih.gov. One isopropyl-substituted derivative, in particular, exhibited a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Achromobacter xylosoxidans nih.govnih.gov. This broad-spectrum activity highlights the potential of this class of compounds in combating a range of bacterial pathogens nih.gov.
| Compound Analogue | Bacterial Strain | Gram Type | MIC (μg/mL) |
|---|---|---|---|
| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide derivative | S. aureus | Gram-Positive | 3.9 nih.govnih.gov |
| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide derivative | A. xylosoxidans | Gram-Negative | 3.9 nih.govnih.gov |
The antifungal potential of thiazole derivatives has been demonstrated, particularly against opportunistic pathogens like Candida albicans. Research into newly synthesized thiazole compounds revealed a very strong antifungal effect, with MIC values ranging from 0.008 to 7.81 µg/mL against clinical isolates of C. albicans nih.gov. The minimum fungicidal concentration (MFC) values were typically two- to four-fold higher than the corresponding MICs nih.gov.
Similarly, benzenesulfonamide (B165840) derivatives have been evaluated for their anti-yeast activity. A study on a series of 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides found that several derivatives displayed significant growth-inhibitory activity against various Candida species, with efficacy that was in some cases superior or comparable to the reference drug fluconazole nih.gov. The most promising activities were observed against Candida albicans, with some compounds inhibiting fungal growth at low MIC levels of ≤6.2–25 µg/mL nih.gov.
| Compound Analogue Class | Fungal Species | MIC Range (μg/mL) |
|---|---|---|
| Thiazole derivatives | Candida albicans | 0.008 - 7.81 nih.gov |
| Benzenesulfonamide derivatives | Candida albicans | ≤6.2 - 25 nih.gov |
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents nih.gov. Thiazole-containing compounds have emerged as promising agents for disrupting biofilm formation. In studies involving multidrug-resistant staphylococci, novel thiazole compounds were found to be superior to vancomycin in significantly reducing Staphylococcus epidermidis biofilm mass nih.gov. This suggests a potential application for these compounds in preventing infections associated with medical devices, where biofilm formation is common nih.govmdpi.com.
Furthermore, research into other heterocyclic structures has identified potent anti-biofilm agents. A novel benzimidazole compound, identified as ABC-1, was found to effectively prevent biofilm formation in multiple Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus researchgate.net. This compound was effective at nanomolar concentrations, with a calculated IC50 for inhibiting Vibrio cholerae biofilm formation of 32.3 nM, without inhibiting bacterial growth itself nih.govresearchgate.net.
Anti-Proliferative Activity in Cancer Cell Lines
Benzenesulfonamide derivatives and their analogues have been a focus of anticancer drug development, with many exhibiting significant cytotoxic and anti-proliferative effects against various cancer cell lines mdpi.comnih.govnih.gov.
The cytotoxic activity of benzenesulfonamide analogues has been extensively documented in breast cancer cell lines such as MCF-7 and MDA-MB-231. In one study, a series of phenylsulfonylpiperazine derivatives were screened, and compound 3, which features a tetrazole ring, emerged as highly potent against the MCF-7 cell line with a half-maximal inhibitory concentration (IC50) of 4.48 μM mdpi.com. Another study focused on benzenesulfonamide-bearing imidazole derivatives, identifying compounds that were highly active against the triple-negative breast cancer cell line MDA-MB-231, with one of the most active compounds showing a half-maximal effective concentration (EC50) of 20.5 ± 3.6 µM nih.gov.
The activity of these compounds is not limited to breast cancer. A series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives showed remarkable activity against the HCT-116 colon cancer cell line, with IC50 values in the range of 8–10 μM mdpi.com.
| Compound Analogue Class | Cell Line | Cancer Type | Activity Metric | Value (μM) |
|---|---|---|---|---|
| Phenylsulfonylpiperazine derivative (Compound 3) | MCF-7 | Breast Cancer | IC50 | 4.48 mdpi.com |
| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 | Breast Cancer | EC50 | 20.5 ± 3.6 nih.gov |
| Benzenesulfonylguanidine derivative (Compound 30) | HCT-116 | Colon Cancer | IC50 | 8 mdpi.com |
A key mechanism through which many anti-proliferative compounds exert their effect is the induction of apoptosis, or programmed cell death. Annexin V-FITC staining is a widely used flow cytometry-based method to detect this process nih.govnih.gov. During early apoptosis, the membrane phospholipid phosphatidylserine is translocated to the outer leaflet of the cell membrane, where it can be bound by fluorescently labeled Annexin V nih.govnih.gov.
Studies on analogues have confirmed their ability to induce apoptosis. For instance, a novel thiazolidinone-isatin hybrid, compound 4m, was shown to cause a sixfold increase in the percentage of Annexin V-FITC positive apoptotic cells in the MDA-MB-231 breast cancer cell line compared to controls nih.gov. Further investigation into a cytotoxic benzenesulfonylguanidine derivative, compound 24, revealed that it not only induced apoptosis in cancer cells but also caused a decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase of the cell cycle, which is characteristic of apoptotic cell death mdpi.com. This multiparametric approach provides crucial insights into the signaling pathways and mechanisms underlying the apoptotic response to these cytotoxic agents nih.gov.
Cellular Uptake Studies (e.g., HPLC-based methods for cellular accumulation)
The cellular permeability of therapeutic agents is a critical determinant of their biological activity. For compounds targeting intracellular components, efficient passage across the cell membrane is paramount. While specific studies detailing the cellular uptake of this compound using methods like High-Performance Liquid Chromatography (HPLC) are not extensively documented in the available literature, research on related N-(thiazol-2-yl)benzenesulfonamide structures provides insights into the challenges and potential strategies for enhancing intracellular accumulation.
One significant hurdle for the cellular entry of sulfonamide-based compounds can be their physicochemical properties. To overcome this, researchers have explored novel delivery systems. For instance, hybrid antimicrobials have been developed by combining N-(thiazol-2-yl)benzenesulfonamide derivatives with cell-penetrating peptides like octaarginine. rsc.org This approach aims to facilitate the transport of the active compound across bacterial cell membranes. rsc.org The resulting drug-peptide complexes have demonstrated a unique mode of action, distinct from the individual components, suggesting that the peptide acts as a carrier vehicle to improve cellular access. rsc.org Such strategies highlight the ongoing efforts to improve the bioavailability of this class of compounds at the cellular level.
Neuroprotective Aspects and Related Biological Activities
The therapeutic potential of compounds in the context of neurological disorders often involves multifaceted mechanisms, including the ability to protect neurons from damage and support their survival.
Neuroinflammation is a key pathological feature in many neurodegenerative diseases. While direct evidence for the neuroinflammation-modulating effects of this compound is not specified, the anti-inflammatory properties of the thiazole scaffold suggest a potential role. nih.gov The anti-inflammatory activity of related heterocyclic compounds is often mediated through the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the upregulation of anti-inflammatory cytokines such as transforming growth factor-beta 1 (TGF-β1). For example, studies on pyrrole derivatives have shown significant anti-inflammatory effects by modulating these cytokine pathways. mdpi.com Similarly, isoxazole derivatives have demonstrated potent inhibition of inflammation in animal models, suggesting that heterocyclic compounds can effectively ameliorate inflammatory processes. researchgate.net Given that chronic inflammation contributes to neuronal damage, compounds capable of mitigating these inflammatory cascades could exert a neuroprotective effect.
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival, growth, and differentiation of neurons and is vital for synaptic plasticity. nih.govmdpi.com Reduced levels of BDNF are associated with several neurodegenerative conditions, including Alzheimer's, Parkinson's, and Huntington's disease. nih.govmdpi.com Consequently, enhancing BDNF levels is considered a promising therapeutic strategy for these disorders.
BDNF and its precursor, proBDNF, can have opposing effects, with mature BDNF promoting neurogenesis and neuroplasticity, while proBDNF is linked to inflammatory responses and apoptosis. nih.govresearchgate.net Therapeutic interventions often aim to increase the levels or activity of mature BDNF, which is primarily mediated through its high-affinity receptor, TrkB. researchgate.net While the direct impact of this compound or its analogues on BDNF expression or signaling has not been detailed, the development of small molecules that can modulate neurotrophin levels remains an active area of research for neuroprotective therapies.
Anti-Inflammatory Effects
The thiazole nucleus is a well-established pharmacophore known to be present in compounds with a wide range of biological activities, including anti-inflammatory properties. nih.gov Research into various thiazole-containing heterocyclic structures has confirmed their potential to combat inflammation. For instance, a study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model, particularly after repeated administration. mdpi.com This effect was associated with a significant decrease in serum TNF-α and an increase in TGF-β1 levels. mdpi.com
Another study on an isoxazole derivative, MZO-2, also showed a powerful inhibitory effect on carrageenan-induced paw inflammation and was effective in reducing edema in a contact sensitivity model. researchgate.net These findings underscore the potential of heterocyclic compounds, including those with thiazole and sulfonamide moieties, to serve as scaffolds for the development of new anti-inflammatory agents.
Anticonvulsant Properties of Analogues
Analogues of this compound, particularly those incorporating thiazole and benzenesulfonamide moieties, have been investigated for their anticonvulsant activity. Studies have utilized standard preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests, to evaluate efficacy.
In one study, a series of N-(4-(benzothiazole-2-yl) phenyl) 3-substituted benzenesulfonamides was synthesized and evaluated. nih.gov Compound 9 from this series emerged as the most potent agent in the MES model. nih.gov In the PTZ test, compound 8 was identified as the most effective anticonvulsant agent. nih.gov Another line of research focused on thiazole-integrated pyrrolidin-2-one derivatives. mdpi.com Analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showed significant activity with a median effective dose (ED₅₀) of 18.4 mg/kg in the anti-PTZ screen. mdpi.com Furthermore, thiazole-bearing 4-thiazolidinones have also been explored, with several compounds showing excellent anticonvulsant activity in both MES and PTZ models. researchgate.net
| Compound Analogue | Test Model | Observed Activity | Reference |
|---|---|---|---|
| Compound 9 (N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzenesulfonamide derivative) | Maximal Electroshock (MES) | Most potent anticonvulsant in the series. | nih.gov |
| Compound 8 (N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzenesulfonamide derivative) | Pentylenetetrazole (PTZ) | Most potent anticonvulsant in the series. | nih.gov |
| Analogue 2 (1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one) | Pentylenetetrazole (PTZ) | ED₅₀ of 18.4 mg/kg. | mdpi.com |
| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | MES and PTZ | Excellent anticonvulsant activity. | researchgate.net |
Antioxidant Activity of Analogues
Oxidative stress is implicated in the pathophysiology of numerous diseases. The antioxidant potential of thiazole sulfonamide analogues has been explored through various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging and superoxide dismutase (SOD)-mimic activity tests.
A study investigating a series of 2-aminothiazole (B372263) sulfonamide derivatives found that several compounds displayed notable antioxidant capabilities. nih.gov Compound 8 (containing a p-Cl substitution) demonstrated the highest activity in both assays, with 90.09% DPPH scavenging and 99.02% SOD-mimic activity. nih.gov Compound 10 (with an m-NO₂ group) also showed strong SOD-mimic activity at 92.05%. nih.gov Another research effort synthesized novel thiazole and thiazolidinone derivatives with phenolic fragments, which are known to contribute to antioxidant effects. mdpi.com These studies indicate that the thiazole-sulfonamide scaffold can be a promising basis for developing compounds with significant antioxidant properties.
| Compound Analogue | Assay | Activity (% Inhibition or IC₅₀) | Reference |
|---|---|---|---|
| Compound 8 (p-Cl substituted 2-aminothiazole sulfonamide) | DPPH Scavenging | 90.09% | nih.gov |
| Compound 8 (p-Cl substituted 2-aminothiazole sulfonamide) | SOD-mimic Activity | 99.02% | nih.gov |
| Compound 10 (m-NO₂ substituted 2-aminothiazole sulfonamide) | SOD-mimic Activity | 92.05% | nih.gov |
| Compound 6 (2-aminothiazole sulfonamide derivative) | SOD-mimic Activity | 64.14% | nih.gov |
| Compound 12 (2-aminothiazole sulfonamide derivative) | SOD-mimic Activity | 69.31% | nih.gov |
Structure Activity Relationship Sar Studies
Impact of Substitutions on the Benzenesulfonamide (B165840) Moiety on Biological Activity
The substitution pattern on the benzenesulfonamide ring plays a pivotal role in modulating the biological activity of the entire molecule. Studies on various N-(thiazol-2-yl)benzenesulfonamide and related scaffolds have demonstrated that both the nature and position of substituents can significantly influence potency.
Research into N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives revealed that incorporating specific substituents on the benzenesulfonamide ring leads to potent antibacterial activity. nih.gov For instance, compounds featuring 4-tert-butyl and 4-isopropyl substitutions displayed notable activity against multiple bacterial strains. nih.gov This suggests that moderately bulky, lipophilic groups at the para-position of the benzenesulfonamide ring are favorable for this particular biological endpoint.
In the context of anticancer activity, a series of thiazol-4-one-benzenesulfonamides was evaluated for their inhibitory effects on breast cancer cell lines. rsc.org The results highlighted that a nitro group (a strong electron-withdrawing group) at the para-position of the benzenesulfonamide ring resulted in a highly potent inhibitory effect. rsc.org Conversely, other studies on 2-aminothiazole (B372263) sulfonamides have explored a range of substituents, including electron-donating groups like methyl and methoxy, and electron-withdrawing groups like fluoro and bromo. nih.gov While the specific impact varies with the biological target, the electronic properties of the substituent are clearly a key determinant of activity. For example, poly-substituted aryl rings on the benzenesulfonamide moiety have been shown to enhance the antibiofilm effect of certain derivatives against S. typhimurium. rsc.org
The data suggests a nuanced relationship where the optimal substituent depends heavily on the target protein's active site topology and electronic environment.
| Scaffold | Substituent on Benzenesulfonamide Ring | Position | Observed Impact on Biological Activity | Reference |
|---|---|---|---|---|
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | -C(CH₃)₃ (tert-butyl) | 4 (para) | Attractive antibacterial activity | nih.gov |
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | -CH(CH₃)₂ (isopropyl) | 4 (para) | Attractive antibacterial activity; low MIC (3.9 µg/mL) against S. aureus | nih.gov |
| Thiazol-4-one-benzenesulfonamide | -NO₂ (nitro) | 4 (para) | Potent inhibitory effect against breast cancer cell lines (MCF-7 IC₅₀ = 2.55 µM) | rsc.org |
| Thiazol-4-one-benzenesulfonamide | Poly-substitution (e.g., 3,4,5-trimethoxy) | - | Enhanced antibiofilm effect toward S. typhimurium | rsc.org |
| N-(thiazol-2-yl)benzenesulfonamide | -F (fluoro) | 4 (para) | Synthesized for evaluation as enzyme inhibitors | nih.gov |
| N-(thiazol-2-yl)benzenesulfonamide | -CH₃ (methyl) | 4 (para) | Synthesized for evaluation as enzyme inhibitors | nih.gov |
Influence of Modifications to the Thiazole (B1198619) Ring on Potency and Selectivity
Modifications to the thiazole ring itself are another crucial avenue for optimizing the pharmacological profile of these compounds. The thiazole moiety often acts as a central scaffold, and substitutions at its various positions can alter the molecule's interaction with biological targets, thereby affecting potency and selectivity. nih.govacs.org
Further research on thiazolone-benzenesulphonamide inhibitors of carbonic anhydrases showed a clear SAR at the C5-position of the dihydrothiazole ring. nih.gov Activity was highest with a methyl substituent. As the alkyl chain length increased (ethyl, propyl, hexyl), the inhibitory activity generally decreased. nih.gov The introduction of a fluorine atom at the C5-position also diminished the inhibitory activity, suggesting that both steric bulk and electronic effects at this position are critical for potency. nih.gov
These findings underscore that the thiazole ring is not merely a passive linker but an active component in the pharmacophore, where substitutions can fine-tune the compound's biological activity.
| Scaffold | Modification on Thiazole Ring | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| N-phenyl-N-(thiazol-2-yl)benzamide | -CH₃ at 5-position | Near complete loss of antimigration activity | acs.org |
| N-phenyl-N-(thiazol-2-yl)benzamide | Phenyl ring moved from 4- to 5-position | Stronger growth inhibitory and antimigratory effects | acs.org |
| Thiazolone-benzenesulphonamide | -CH₃ at 5-position | Highest inhibitory activity against hCA I | nih.gov |
| Thiazolone-benzenesulphonamide | -CH₂CH₃ (ethyl) at 5-position | Moderate inhibitory activity | nih.gov |
| Thiazolone-benzenesulphonamide | -(CH₂)₅CH₃ (n-Hexyl) at 5-position | Poorest inhibitory activity | nih.gov |
| Thiazolone-benzenesulphonamide | -F at 5-position | Decreased inhibitory activity | nih.gov |
Stereochemical Considerations and Conformation-Activity Relationships
Stereochemistry and conformational flexibility are fundamental aspects of SAR that dictate how a molecule fits into a biological target's binding site. For chiral molecules, different enantiomers or diastereomers can exhibit vastly different biological activities.
While specific stereochemical studies on 3-(2-Methyl-thiazol-4-yl)-benzenesulfonamide are not widely available, research on related heterocyclic structures provides valuable insights. For instance, in a series of E. coli DNA gyrase inhibitors featuring a thiazole scaffold, the stereochemistry of substituents was shown to be important. The S-isomers demonstrated stronger inhibitory activity than their corresponding R-counterparts, emphasizing the role of chirality in determining potency. nih.gov
Physicochemical Parameters Affecting Biological Responses (e.g., lipophilicity in SAR context)
The biological activity of a compound is not solely dependent on its structure but also on its physicochemical properties. Parameters such as lipophilicity, electronic distribution, and molecular size are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its target.
Quantitative Structure-Activity Relationship (QSAR) studies on a series of thiazole benzenesulfonamide derivatives identified lipophilicity as a key factor for activity. nih.govresearchgate.net These studies revealed that the lipophilic nature of the molecule, along with high electrostatic potential energy, was favorable for β3-adrenergic receptor agonist activity. nih.govresearchgate.net Lipophilicity, often expressed as log P or RM0 value, influences how a compound partitions between aqueous and lipid environments, affecting its ability to cross cell membranes and reach its site of action. mdpi.com
Studies on other thiazole-containing compounds have further reinforced the importance of lipophilicity. For thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles, a linear dependence was observed between the lipophilic parameter (RM0) and the specific hydrophobic surface (b), suggesting that these derivatives form a homologous series where lipophilicity is a predictable modulator of activity. mdpi.com However, the relationship is not always straightforward. For some antimicrobial peptides, decreased lipophilicity of polar residues was found to be a determinant of selectivity, indicating that a balance of hydrophilic and lipophilic character is often required for optimal performance and reduced toxicity. nih.gov The benzo-fusion of a thiazole ring, for example, can alter pKa values while having a more limited effect on hydrogen-bond interaction properties, demonstrating how structural changes can fine-tune specific physicochemical parameters. nih.gov
Computational and Molecular Modeling Approaches
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition and for structure-based drug design.
For 3-(2-Methyl-thiazol-4-yl)-benzenesulfonamide, molecular docking simulations would be employed to predict how it fits into the active site of a specific protein target. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, between the ligand and the protein's amino acid residues. For instance, the sulfonamide group (-SO₂NH₂) is a well-known zinc-binding group and a strong hydrogen bond donor/acceptor, suggesting it could be critical for anchoring the molecule within a target's active site. The thiazole (B1198619) and benzene (B151609) rings could form hydrophobic or aromatic interactions. However, no specific studies detailing these interactions for this compound have been found.
Following the prediction of the binding mode, scoring functions are used to estimate the binding affinity (e.g., in kcal/mol) between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These scores help in ranking potential drug candidates and predicting their potency. Furthermore, docking the compound against various proteins can help predict its binding specificity, which is crucial for avoiding off-target effects. There is currently no publicly available data on the predicted binding affinity or specificity of this compound for any biological target.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular dynamics simulations provide insights into the dynamic nature of molecules and their complexes over time. An MD simulation would model the movement of every atom in this compound and its protein target, offering a view of the stability of the binding pose predicted by docking. This analysis can reveal important conformational changes in both the ligand and the protein upon binding and confirm the stability of key interactions. No MD simulation studies specifically investigating this compound are available in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities against a specific target.
To develop a QSAR model relevant to this compound, it would need to be included in a dataset of structurally similar thiazole-benzenesulfonamide derivatives with measured biological activities. By calculating various molecular descriptors (e.g., physicochemical, electronic, topological), a statistical model could be generated to predict the activity of new, unsynthesized compounds. While QSAR studies on broader classes of benzenesulfonamides and thiazoles exist, a specific predictive model derived from or for this compound has not been reported.
In Silico Assessment of Research-Relevant ADME Descriptors
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the research process. One key parameter is Caco-2 permeability, which is used as an in vitro model to estimate human intestinal absorption. Computational models can predict this permeability based on a compound's molecular properties. An in silico assessment for this compound would calculate descriptors like molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors to estimate its potential for oral absorption. The table below presents a hypothetical set of ADME descriptors that would be typically calculated for a research compound, though specific, experimentally validated data for this compound is not available.
Table 1: Predicted Research-Relevant ADME Descriptors
| Descriptor | Predicted Value | Implication for Research Models |
|---|---|---|
| Molecular Weight | Data not available | Influences diffusion and transport. |
| LogP | Data not available | Indicates lipophilicity, affecting membrane permeability. |
| Polar Surface Area (PSA) | Data not available | Relates to membrane permeability and absorption. |
| H-Bond Donors | Data not available | Affects solubility and membrane transport. |
| H-Bond Acceptors | Data not available | Affects solubility and membrane transport. |
Future Research and Development of this compound as a Therapeutic Lead
The compound this compound has emerged as a molecule of significant interest in medicinal chemistry, primarily due to its demonstrated activity as a potent and selective inhibitor of monoamine oxidase B (MAO-B). preprints.org This foundational activity provides a strong basis for its further development as a therapeutic lead. Future research efforts are poised to build upon these initial findings, focusing on optimizing its pharmacological profile, exploring its full therapeutic potential, and understanding its mechanisms of action through advanced preclinical models.
Q & A
Q. What are the standard synthetic routes for 3-(2-Methyl-thiazol-4-yl)-benzenesulfonamide?
The synthesis typically involves coupling a thiazole-containing intermediate with a benzenesulfonamide precursor. For example, a general method includes refluxing substituted benzaldehydes with sulfonamide intermediates in ethanol under acidic conditions, followed by solvent evaporation and purification . Specific steps may involve:
- Thiazole ring formation : Reacting 2-methylthiazole derivatives with benzenesulfonyl chloride.
- Coupling reactions : Using 3-isothiocyanato-benzenesulfonamide (or similar reagents) with heterocyclic acids under reflux, as demonstrated in analogous quinazolinyl sulfonamide syntheses .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, as shown for related sulfonamide-thiazole hybrids (e.g., δ 2.85 ppm for methyl groups in thiazole rings) .
- Mass spectrometry (MS) : ESI-MS in negative/positive ion mode to verify molecular weight (e.g., [M − H]+ peaks) .
- Elemental analysis : To validate purity and stoichiometry .
Q. What in vitro assays are suitable for preliminary biological screening?
- Anticancer activity : Cytotoxicity assays using human liver (HEPG2) or other cancer cell lines, with IC50 calculations (e.g., 15.6–26.8 mmol L–1 for similar sulfonamide-thiazole hybrids) .
- Enzyme inhibition : Carbonic anhydrase or kinase inhibition assays, leveraging the sulfonamide group’s affinity for metalloenzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Modify the thiazole’s methyl group or benzene ring substituents (e.g., halogens, methoxy groups) to assess impacts on binding affinity. For example, fluorination at specific positions enhances metabolic stability .
- Functional group replacement : Replace sulfonamide with sulfonylurea or thiourea moieties, as seen in analogs with improved anticancer activity .
- Assay diversification : Test derivatives against multiple enzyme targets (e.g., carbonic anhydrase IX/XII) or cancer cell lines to identify selectivity patterns .
Q. How can contradictions in enzyme inhibition data be resolved?
Contradictions may arise from assay conditions (pH, temperature) or enzyme isoforms. Strategies include:
- Standardized protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffer for carbonic anhydrase) .
- Isoform-specific testing : Use recombinant enzymes to isolate target interactions .
- Computational validation : Molecular docking to compare binding modes across isoforms (e.g., DFT calculations for electronic structure analysis) .
Q. What computational methods predict this compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- Molecular docking : Simulate binding to enzymes like carbonic anhydrase, using software such as AutoDock or Schrödinger .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Methodological Considerations
Q. How can synthetic yields be improved for scale-up studies?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
- Catalyst screening : Employ Pd-based catalysts for Suzuki-Miyaura couplings in thiazole functionalization .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes, as shown in related sulfonamide syntheses .
Q. What strategies validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
